4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine
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Overview
Description
4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolopyridine skeleton. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include functionalized derivatives of the original compound .
Scientific Research Applications
4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine can be compared with other pyrrolopyridine derivatives, such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate . These compounds share a similar core structure but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(21-12-15-2-1-7-19-17(15)13-21)14-3-5-16(6-4-14)20-8-10-23-11-9-20/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOWNZUMFNVOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4=C(C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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